Cas no 896371-16-7 (N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide)

N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 3,4-dimethylphenyl group and an acetamide moiety bearing a 4-ethoxyphenyl side chain. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of both lipophilic (dimethylphenyl, ethoxyphenyl) and polar (amide, carbonyl) functional groups may enhance binding affinity and metabolic stability in bioactive molecules. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s purity and synthetic reproducibility are critical for consistent research applications. Further investigation is warranted to explore its specific biological or chemical applications.
N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide structure
896371-16-7 structure
Product Name:N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide
CAS No:896371-16-7
MF:C22H26N2O3
MW:366.453445911407
CID:6291696
PubChem ID:16032513
Update Time:2025-05-22

N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide
    • 896371-16-7
    • SR-01000021499-1
    • F2539-0319
    • N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide
    • G856-7339
    • CHEMBL2359177
    • AKOS005008626
    • SR-01000021499
    • HMS1904D13
    • N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide
    • NCGC00136650-01
    • Inchi: 1S/C22H26N2O3/c1-4-27-20-9-6-17(7-10-20)12-21(25)23-18-13-22(26)24(14-18)19-8-5-15(2)16(3)11-19/h5-11,18H,4,12-14H2,1-3H3,(H,23,25)
    • InChI Key: KJWCASJPNDNHDP-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN1C1C=CC(C)=C(C)C=1)NC(CC1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 366.19434270g/mol
  • Monoisotopic Mass: 366.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.6Ų

N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide Pricemore >>

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Additional information on N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide

N-1-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Yl-2-(4-Ethoxyphenyl)Acetamide: A Comprehensive Overview

The compound with CAS No 896371-16-7, known as N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-ethoxyphenyl)acetamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrrolidinone ring system with substituted aromatic groups. The 5-oxopyrrolidin core, a key structural element, contributes to the molecule's stability and bioactivity. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutics targeting various disease states.

One of the most fascinating aspects of this compound is its substituted aromatic groups, specifically the 3,4-dimethylphenyl and 4-ethoxyphenyl moieties. These groups play a crucial role in modulating the molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The ethoxy group on the phenyl ring enhances solubility and bioavailability, making it an attractive candidate for oral drug delivery. Moreover, the dimethyl substitution on the phenyl ring contributes to the molecule's lipophilicity, which is essential for crossing biological membranes.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the 5-oxopyrrolidin ring interacts favorably with key residues in various therapeutic targets, such as kinases and proteases. This interaction suggests that the compound may possess inhibitory activity against these enzymes, potentially leading to novel treatments for conditions like cancer and inflammatory diseases.

The synthesis of N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-Yl-2-(4-Ethoxyphenyl)Acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis. Researchers have also explored green chemistry approaches to minimize environmental impact during production.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent anti-inflammatory properties by inhibiting COX enzymes and reducing cytokine production. Additionally, it has demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as an anticancer agent. Recent research has also explored its role as a modulator of cellular signaling pathways involved in neurodegenerative diseases.

The structural versatility of this compound allows for further modification to optimize its therapeutic profile. Researchers are currently investigating analogs with different substituents on the phenyl rings to enhance potency and selectivity. These efforts are supported by advanced high-throughput screening techniques and machine learning algorithms that predict molecular activity based on structural features.

In conclusion, N-1-(3,4-dimethylphenyl)-5-Oxopyrrolidin-3-Yl-2-(4-Ethoxyphenyl)Acetamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge research methodologies, positions it as a promising candidate for future drug development. As ongoing studies continue to uncover its full potential, this compound is likely to play a pivotal role in advancing our understanding of complex biological systems and developing innovative therapies.

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